4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine
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Overview
Description
4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine is a heterocyclic compound that features both oxazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzoyl chloride with 2-aminopyridine in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
- 4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]pyridine
- 4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]pyridine
- 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridine
Comparison: 4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific therapeutic applications .
Properties
Molecular Formula |
C15H12N2O |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C15H12N2O/c1-11-2-4-12(5-3-11)14-10-17-15(18-14)13-6-8-16-9-7-13/h2-10H,1H3 |
InChI Key |
DKOMHWUGLNQZPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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